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Abstract

Concanamycin C, a potent macrolide antibiotic produced by the bacterium Streptomyces
diastatochromogenes, stands as a significant member of the concanamycin family.[1] These
18-membered macrolides are renowned for their profound biological activities, primarily as
specific and potent inhibitors of vacuolar-type H+-ATPase (V-ATPase). This inhibitory action
disrupts cellular pH homeostasis, leading to a cascade of downstream effects that confer upon
concanamycins a diverse range of biological functions, including antifungal, antiviral, anti-
osteoporotic, and immunosuppressive properties.[2] This technical guide provides an in-depth
overview of the discovery, biosynthesis, isolation, purification, and biological characterization of
Concanamycin C, with a focus on the experimental methodologies and quantitative data
essential for researchers in the fields of natural product chemistry, drug discovery, and
molecular biology.

Introduction

Streptomyces diastatochromogenes is a notable producer of a variety of bioactive secondary
metabolites, including the concanamycin family of antibiotics (Concanamycins A, B, and C).[1]
The concanamycins were first isolated as effective inhibitors of the proliferation of mouse
splenic lymphocytes stimulated by concanavalin A.[3] While active against various fungi and
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yeasts, they do not exhibit significant antibacterial activity.[3] The primary mechanism of action

for the concanamycin family is the potent and specific inhibition of V-type ATPases, which are

crucial proton pumps in eukaryotic cells.

This guide will focus specifically on Concanamycin C, detailing the scientific journey from its

microbial origin to its characterization as a V-ATPase inhibitor.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of Concanamycin C is

presented below.

Property Value Reference
Inferred from related
Molecular Formula C45H74013
compounds
_ Inferred from related
Molecular Weight 823.1 g/mol
compounds
Appearance Colorless oil [3]
Soluble in methanol, ethanol,
Solubility chloroform, acetone, ethyl [4]
acetate, and DMSO.
Store at +4°C. Solutions can
Storage be stored at -20°C for up to [2]

one month.

Primary Mechanism of Action

Potent and specific inhibitor of
vacuolar-type H+-ATPase (V-
ATPase).

[2]

Biological Activities

Antifungal, anti-yeast, antiviral,
anti-osteoporotic,

immunosuppressive.

[2]

Experimental Protocols
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Fermentation of Streptomyces diastatochromogenes

The production of Concanamycin C is achieved through the fermentation of Streptomyces
diastatochromogenes. The following protocol is a synthesized representation based on
established methods for Streptomyces fermentation.

3.1.1. Media Composition
o Seed Medium:
o Glucose: 10 g/L
o Starch: 30 g/L
o Bacto Peptone: 5 g/L
o Peanut Meal: 10 g/L
o Yeast Extract: 5 g/L
o CaCOs:2g/L
o pH adjusted to 7.0 before sterilization.[5]
e Production Medium (Gauze's Synthetic Medium No. 1):
o Soluble Starch: 20 g/L
o KNOs: 1g/L
o Kz2HPOa4: 0.5 g/L
o MgS0a-7H20: 0.5 g/L
o NaCl: 0.5 g/L
o FeS04-7H20: 0.01 g/L

o pH adjusted to 7.2-7.4 before sterilization.[3]
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3.1.2. Fermentation Conditions

¢ Inoculum Preparation: A well-sporulated culture of Streptomyces diastatochromogenes from
an agar slant is used to inoculate the seed medium. The seed culture is incubated at 28°C
for 2-3 days on a rotary shaker at 200 rpm.

e Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed
culture.

e Incubation: The production culture is incubated at 28°C for 5-7 days with vigorous aeration
and agitation (e.g., 200 rpm in shake flasks).

e Monitoring: The production of Concanamycin C can be monitored by periodically sampling
the culture and analyzing the extract using High-Performance Liquid Chromatography
(HPLC).

Fermentation Workflow for Concanamycin C Production

Inoculum Development Production Stage Harvesting
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Fermentation workflow for Concanamycin C production.

Extraction and Purification of Concanamycin C

The following protocol outlines the extraction and purification of Concanamycin C from the
fermentation broth and mycelium.

» Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelium from
the supernatant.

» Mycelial Extraction: The mycelial cake is extracted with acetone or methanol. The solvent is
then evaporated under reduced pressure to yield a crude extract.
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» Solvent Partitioning: The crude extract is dissolved in ethyl acetate and partitioned against
water to remove water-soluble impurities. The ethyl acetate layer is collected and
evaporated.

 Silica Gel Chromatography: The resulting residue is subjected to column chromatography on
silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and
monitored by Thin Layer Chromatography (TLC).

o Preparative HPLC: Fractions containing Concanamycin C are pooled, concentrated, and
further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a
methanol-water gradient to yield pure Concanamycin C.[5]
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Extraction and Purification Workflow
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Extraction and purification workflow for Concanamycin C.
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Structure Elucidation

The structure of Concanamycin C was determined using a combination of spectroscopic
techniques.

e Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the
exact molecular weight and elemental composition.

e NMR Spectroscopy:

o 'H NMR: Provides information on the number and types of protons and their neighboring
environments.

o 18C NMR: Determines the number and types of carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the
connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) identifies
proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates
protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond
Correlation) shows correlations between protons and carbons over two to three bonds,
which is essential for assembling the carbon skeleton and placing substituents.[3]

While a complete, published NMR dataset specifically for Concanamycin C is not readily
available, the data for the closely related Concanamycin H can provide a reference for
expected chemical shifts.[3]

Biosynthesis of Concanamycin C

The biosynthesis of concanamycins is governed by a large polyketide synthase (PKS) gene
cluster.[6][7] The backbone of Concanamycin C is assembled by a type | modular PKS. The
biosynthesis of Concanamycin A in Streptomyces neyagawaensis has been studied, and the
gene cluster spans over 100 kbp and contains 28 open reading frames (ORFs).[7] The
biosynthesis of Concanamycin C is expected to follow a similar pathway, with variations in the
starter or extender units incorporated by the PKS modules.

The PKS modules are responsible for the iterative condensation of acyl-CoA precursors, such
as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, to form the polyketide chain. Following
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the assembly of the polyketide backbone, it undergoes cyclization to form the 18-membered
macrolactone ring. Subsequent post-PKS modifications, including glycosylation and other
tailoring reactions, lead to the final structure of Concanamycin C.

Putative Biosynthetic Pathway of Concanamycin C

Precursor Supply

)

Polyketide| Synthesi

(Type | Modular PKS)

Polyketlde Cham

Post-PKS Modification

)
DN

Macrolactone Rlng Glycosylated Intermedlate) Concanamycin_C)

Click to download full resolution via product page

Putative biosynthetic pathway of Concanamycin C.

Biological Activity and Mechanism of Action
V-ATPase Inhibition

The primary molecular target of Concanamycin C is the vacuolar-type H+-ATPase (V-
ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying various
intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus. The
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IC50 value for V-ATPase inhibition by the closely related Concanamycin A is approximately 10
nM.[8][9] Concanamycin C is expected to have a similar high potency.

Downstream Cellular Effects and Signaling Pathways

By inhibiting V-ATPase, Concanamycin C disrupts the proton gradient across vesicular
membranes, leading to an increase in the pH of these organelles. This has several significant
downstream consequences on cellular signaling and function:

« Inhibition of Lysosomal Degradation: The acidic environment of lysosomes is essential for
the activity of degradative enzymes. V-ATPase inhibition impairs lysosomal function, leading
to the accumulation of undigested material.

» Disruption of Endosomal Trafficking and Receptor Signaling: The proper sorting and
trafficking of receptors and their ligands through the endosomal pathway are pH-dependent.
V-ATPase inhibition can interfere with signaling pathways that rely on endocytosis, such as
the Notch, Wnt, and TGF-[3 pathways.

o Impairment of Autophagy: The fusion of autophagosomes with lysosomes to form
autolysosomes is a pH-sensitive process. Inhibition of V-ATPase can block this fusion,
leading to an accumulation of autophagosomes.

 Induction of Apoptosis: In some cell types, the cellular stress caused by V-ATPase inhibition
can trigger programmed cell death (apoptosis).
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Signaling Pathways Affected by Concanamycin C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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